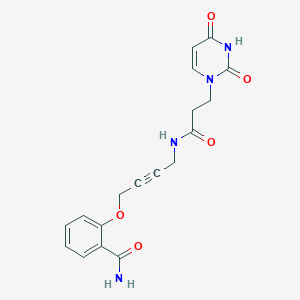

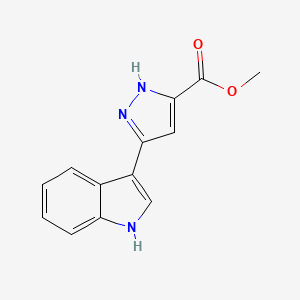

2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

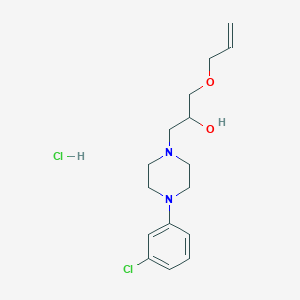

The compound "2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide" is a complex molecule that may have potential biological activity due to the presence of a dihydropyrimidinone moiety, which is a common feature in many pharmacologically active compounds. Although none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, the introduction of amide groups, and the use of palladium-catalyzed reactions. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives involves a tandem oxidative aminocarbonylation-cyclization of alkynyl precursors, which could be analogous to the synthesis of the target compound if it also involves the formation of a heterocyclic ring system . Similarly, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide involves ring-closing and acylation reactions, which are common in the synthesis of complex amides .

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction analysis, as demonstrated in the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives . The presence of a dihydropyrimidinone ring in the target compound suggests that it may exhibit interesting structural features, including potential stereoisomerism, which could be analyzed using similar techniques.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The target compound contains an amide linkage and a dihydropyrimidinone ring, which are functional groups known to participate in various chemical reactions. For example, the N-hydroxyamide-containing heterocycles discussed in one study are used as benzyloxycarbonylating agents, indicating that the amide group can be involved in protection-deprotection schemes during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The presence of a dihydropyrimidinone ring in the target compound suggests that it may have unique properties, such as the potential for atropisomerism due to steric hindrance, as seen in the synthesis of triiodo-1,3-benzenedicarboxamide analogs . Additionally, the compound may exhibit interesting optical properties, as seen in the pyridyl substituted benzamides with aggregation-enhanced emission .

科学的研究の応用

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various novel compounds with potential biological activities. For instance, researchers synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study involved the design and synthesis of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, which were evaluated as protoporphyrinogen oxidase inhibitors with promising herbicidal activities (Wang et al., 2017).

Bioactivity and Chemical Properties

Certain derivatives of the compound demonstrate significant biological activities, such as anti-HIV properties. The synthesis and evaluation of derivatives like 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene) amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulfonamide have shown promising results against HIV-1 and HIV-2 strains (Selvam et al., 2001). The compound also plays a role in synthesizing heterocyclic systems with anti-inflammatory activity, further highlighting its versatility in drug development (Amr, Sabry, & Abdulla, 2007).

Advanced Material and Chemical Research

In the field of materials science, derivatives of this compound have been investigated for their unique properties, such as aggregation-enhanced emission and multi-stimuli-responsive characteristics. These compounds show potential for applications in advanced materials and sensors (Srivastava et al., 2017).

特性

IUPAC Name |

2-[4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c19-17(25)13-5-1-2-6-14(13)27-12-4-3-9-20-15(23)7-10-22-11-8-16(24)21-18(22)26/h1-2,5-6,8,11H,7,9-10,12H2,(H2,19,25)(H,20,23)(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNBSPKHZWBZAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)

![3,4-dihydro-2H-spiro[naphthalene-1,3'-oxolane]-2',5'-dione](/img/structure/B2526615.png)

![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2526629.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)

![4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2526635.png)